molecular formula C15H18N2O5S B2750553 N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-08-4

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2750553
CAS No.: 868216-08-4
M. Wt: 338.38
InChI Key: SOXBTGREDPVQQJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of both methoxy groups and a thiomorpholine ring in its structure suggests unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2,5-dimethoxyaniline with an appropriate acylating agent to form an intermediate amide.

    Thiomorpholine Ring Formation: The intermediate is then reacted with a thiomorpholine derivative under controlled conditions to introduce the thiomorpholine ring.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity. The methoxy groups and thiomorpholine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxopiperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxoazepan-4-yl)acetamide: Contains an azepane ring.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of the thiomorpholine ring, which can impart distinct chemical and biological properties compared to its analogs with different ring systems.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-11-6-10(21-2)4-5-12(11)22-3/h4-6,9H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBTGREDPVQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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